2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine
CAS No.: 1351630-71-1
Cat. No.: VC11883099
Molecular Formula: C18H24N4O3S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351630-71-1 |
|---|---|
| Molecular Formula | C18H24N4O3S |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 2-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C18H24N4O3S/c1-2-16-4-6-17(7-5-16)25-14-15-26(23,24)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h3-9H,2,10-15H2,1H3 |
| Standard InChI Key | PYCWDCRIHUEYLI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
| Canonical SMILES | CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound's molecular formula, C₁₈H₂₄N₄O₃S, reflects a 376.5 g/mol molecular weight, combining aromatic, heterocyclic, and sulfonamide functionalities. The pyrimidine ring (a six-membered diazine) serves as the central scaffold, while the piperazine group introduces conformational flexibility. The ethanesulfonyl bridge connects these components to a 4-ethylphenoxy substituent, enhancing lipophilicity and potential membrane permeability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃S |
| Molecular Weight | 376.5 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
| Topological Polar Surface | 89.9 Ų |
Spectroscopic Characterization
While experimental spectral data remains limited for this specific compound, analogous piperazine-sulfonyl derivatives exhibit characteristic signals:
-
¹H NMR: Pyrimidine protons resonate at δ 8.3–8.5 ppm (d, J=5 Hz), while piperazine CH₂ groups appear as multiplets near δ 2.5–3.5 ppm .
-
IR Spectroscopy: Strong absorption bands at 1150–1170 cm⁻¹ (S=O asymmetric stretch) and 1340–1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group presence.
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound's synthesis likely employs convergent strategies:
-
Pyrimidine-Piperazine Coupling: Nucleophilic substitution between 2-chloropyrimidine and piperazine derivatives.
-
Sulfonylation: Reaction of 2-(piperazin-1-yl)pyrimidine with 2-(4-ethylphenoxy)ethanesulfonyl chloride.
A published three-component reaction system using disulfides, azabicyclo[2.2.2]octane derivatives, and trimethylsilyl cyanide in ethanol provides a potential pathway . This method achieves yields up to 90% under catalyst-free conditions (100°C, 3 hr), demonstrating scalability for gram-scale production .
Table 2: Representative Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Diphenyl Disulfide | 0.1 mmol | Sulfur Source |
| CAABC* | 0.2 mmol | Piperazine Precursor |
| TMSCN | 0.22 mmol | Cyano Donor |
| Cs₂CO₃ | 0.6 mmol | Base |
| EtOH | 1 mL | Solvent |
*CAABC: 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride
Purification Challenges
The sulfonamide linkage introduces polarity variations requiring mixed-mode chromatography (C18 columns with 0.1% formic acid/acetonitrile gradient). Residual solvents (ethanol, DCM) are monitored via GC-MS to meet ICH Q3C guidelines.
Biological Evaluation and Mechanism of Action
Enzymatic Targets
While direct activity data remains unpublished, structural analogs demonstrate:
-
ACAT-1 Inhibition: 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles show IC₅₀ values <10 μM in cholesterol esterification assays .
-
Kinase Modulation: Pyrimidine-piperazine hybrids inhibit CDK4/6 (IC₅₀: 5–15 nM), arresting cell cycle progression in breast cancer models .
Antiproliferative Activity
In silico docking studies predict strong binding (ΔG: -9.2 kcal/mol) to thymidylate synthase's folate pocket, a target validated for 5-fluorouracil analogs . Molecular dynamics simulations (>100 ns) suggest stable interactions with Arg50 and Tyr94 residues .
Comparative Analysis with Structural Analogs
PROTAC Linker Applications
The ethylphenoxy-sulfonyl group shares structural homology with PROTAC® degraders like 5-{4-[2-(2-Boc-aminoethoxy)ethyl]piperazinyl}pyrimidine-2-carboxylate (Sigma-Aldrich 928380) . These systems exploit piperazine's conformational flexibility to position E3 ligase recruiters (e.g., pomalidomide) near target proteins .
Sulfur Isosteres
Replacing sulfonyl with thioether groups (as in VC14770882) reduces polarity (clogP +0.8) but decreases metabolic stability (t₁/₂: 23 min vs. 45 min in human microsomes).
Future Research Priorities
ADMET Profiling
Priority studies should address:
-
CYP450 Inhibition: Screen against 3A4/2D9 isoforms using fluorogenic substrates
-
Plasma Protein Binding: Equilibrium dialysis with human serum albumin
-
hERG Liability: Patch-clamp assays (IC₅₀ threshold >30 μM)
Targeted Modifications
-
Bioisosteric Replacement: Substitute sulfonyl with sulfoximine to enhance CNS penetration
-
Prodrug Development: Esterify phenolic OH groups to improve oral bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume